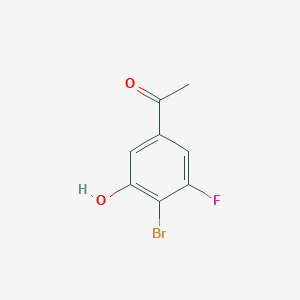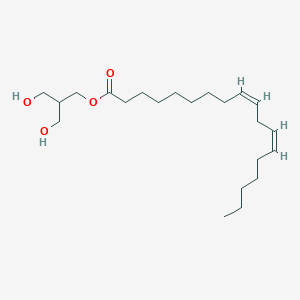![molecular formula C13H12O3 B13719322 5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13719322.png)
5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one is an organic compound that belongs to the class of naphthofurans This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized via an iron(III)-catalyzed reduction radical cascade reaction, which allows for the formation of naphthodihydrofurans . This method involves the use of reducing radicals and iron(III) as a catalyst, providing a convenient and efficient route to the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of palladium-catalyzed reverse hydrogenolysis has been reported for the synthesis of related naphthofuran compounds . This method involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of palladium on carbon (Pd/C) as a catalyst, providing an efficient and waste-free approach to the synthesis of naphthofurans.
Chemical Reactions Analysis
Types of Reactions: 5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired transformation, but typical conditions include the use of solvents such as ethanol or dichloromethane and controlled temperatures.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may lead to the formation of naphthoquinone derivatives, while reduction reactions may yield dihydro derivatives with modified functional groups.
Scientific Research Applications
5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology and medicine, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Additionally, the compound’s unique structural features make it a candidate for use in materials science, particularly in the development of organic semiconductors and light-emitting devices .
Mechanism of Action
The mechanism of action of 5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one include other naphthofuran derivatives, such as naphtho[2,3-b]furan-4,9-dione and 3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan . These compounds share a similar fused ring system but differ in the functional groups attached to the rings.
Uniqueness: What sets this compound apart from similar compounds is the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer specific properties that make it suitable for particular applications in scientific research and industry.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-methoxy-3a,4-dihydro-3H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C13H12O3/c1-15-11-4-2-3-8-6-12-9(5-10(8)11)7-13(14)16-12/h2-4,6,9H,5,7H2,1H3 |
InChI Key |
SCCPTQJNADCRRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC3CC(=O)OC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


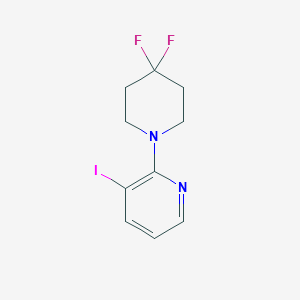
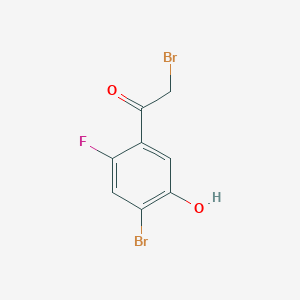
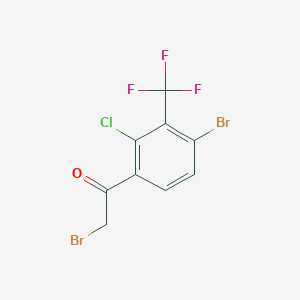

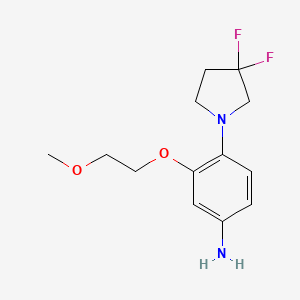
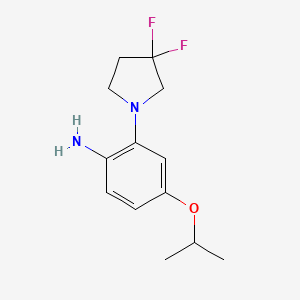
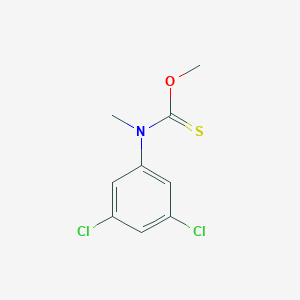

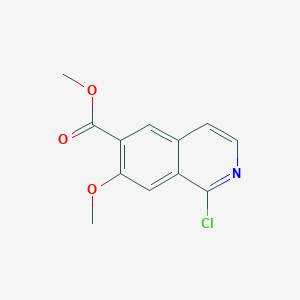
![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)

